molecular formula C13H17NO5 B13517484 2-{[(Benzyloxy)carbonyl](methyl)amino}-3-hydroxybutanoic acid

2-{[(Benzyloxy)carbonyl](methyl)amino}-3-hydroxybutanoic acid

Cat. No.: B13517484
M. Wt: 267.28 g/mol
InChI Key: VTXCJGLSFIOQNL-UHFFFAOYSA-N
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Description

2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is a chiral carboxylic acid derivative characterized by a benzyloxycarbonyl (Cbz)-protected methylamino group at the C2 position and a hydroxyl group at the C3 position of the butanoic acid backbone. Its empirical formula is C₁₃H₁₇NO₅, with a molecular weight of 267.28 g/mol (calculated from Hill notation: C13H17NO5) . The stereochemistry of this compound is critical; for example, the (2S,3R)-isomer is explicitly documented in synthetic chemistry contexts, where it serves as a precursor for peptide modifications or heterocyclic synthesis . The hydroxyl and Cbz-methylamino groups confer unique solubility and reactivity properties, making it valuable in medicinal chemistry and enzymology studies.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)17)14(2)13(18)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,16,17)

InChI Key

VTXCJGLSFIOQNL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid typically involves the following key steps:

  • Protection of the amino group by benzyloxycarbonyl (Cbz) group.
  • Introduction of the methyl substituent on the amino nitrogen.
  • Formation of the hydroxybutanoic acid backbone with controlled stereochemistry.
  • Purification and isolation of the final compound.

Detailed Synthetic Route from Patent Literature

A representative method is described in a patent focusing on related benzyloxycarbonyl-protected amino acids, which can be adapted for the target compound:

Stepwise Procedure:

Stage Description Conditions/Notes
1 Preparation of amino acid ester intermediate by esterification of the hydroxy amino acid hydrochloride salt. Reaction in absolute ethanol with sulfuric acid at 45-55°C for 7-8 hours; monitored by HPLC to ensure >99.5% conversion.
2 Benzylation of the hydroxy group using benzyl bromide in the presence of sodium hydride in DMF. Reaction temperature controlled between 0-35°C; reaction monitored by HPLC to ensure completeness.
3 De-esterification (hydrolysis) of the ester to yield the free acid. Performed with aqueous base (LiOH, NaOH, KOH, or carbonates) at 0-35°C, often room temperature preferred.
4 Purification by solvent extraction, ammonium chloride washing, drying over sodium sulfate, and column chromatography. Use of ethyl acetate and n-hexane solvents; drying under vacuum at 40-60°C; final crystallization at 10°C.

Key Observations:

  • Sodium hydride acts as a base to deprotonate the hydroxy group facilitating benzylation.
  • Temperature control is critical to prevent side reactions.
  • The use of ammonium chloride washing aids in removing residual bases and impurities.
  • Purification by silica gel chromatography ensures high purity of the final product.

Alternative Synthetic Approach via Peptide Synthesis Techniques

Another approach involves solid-phase peptide synthesis (SPPS) methodologies, especially when the compound is an intermediate in peptide fragment assembly:

  • Use of Fmoc (9-fluorenylmethoxycarbonyl) or Cbz protecting groups on the amino function.
  • Coupling of the hydroxybutanoic acid derivative using carbodiimide or uronium-based coupling reagents (e.g., HATU, PyBOP) in DMF.
  • Deprotection steps using piperidine/DMF or trifluoroacetic acid cocktails to remove protecting groups.
  • Purification by precipitation and washing with cold ether/pentane mixtures.

This method is advantageous for preparing the compound as part of larger peptide sequences and allows for stereochemical control and high purity.

Synthetic Details from Organic Synthesis Literature

A related synthetic sequence for benzyloxy-protected hydroxy amino acids involves:

  • Oxidation of benzyloxyacetaldehyde intermediates.
  • Formation of oxazolidine intermediates followed by ring opening to yield hydroxy amino acid esters.
  • Hydrolysis and subsequent carbamate protection (benzyloxycarbonylation) of the amino group.
  • Final purification by chromatography.

This approach emphasizes the use of mild reaction conditions and chromatographic purification to maintain stereochemical integrity.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Sodium hydride benzylation + base hydrolysis (Patent) NaH, benzyl bromide, DMF, LiOH/NaOH, silica gel chromatography High purity, scalable, well-documented Requires careful temperature control
Solid-phase peptide synthesis (SPPS) Fmoc/Cbz amino acids, HATU/PyBOP, piperidine, TFA cleavage Suitable for peptide intermediates, stereocontrol More complex, requires specialized equipment
Oxazolidine intermediate route Benzyloxyacetaldehyde, triphosgene, acid hydrolysis Mild conditions, stereoselective Multi-step, requires chromatographic steps

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The hydroxybutanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid

  • Molecular Formula: C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • Key Difference : The hydroxyl group at C3 is replaced with a methyl group.
  • Impact: Increased hydrophobicity due to the methyl substituent, reducing water solubility compared to the hydroxyl-containing analogue.
  • Applications : Used in peptide synthesis and as a building block for protease inhibitors .

2-({[(Benzyloxy)carbonyl]amino}methyl)-2-fluoro-3-methylbutanoic acid

  • Molecular Formula: C₁₄H₁₈FNO₄
  • Molecular Weight : 283.29 g/mol
  • Key Differences :
    • Fluorine atom at C2 introduces electronegativity, affecting electronic distribution.
    • Methyl group at C3 instead of hydroxyl.
  • Impact :
    • Fluorination enhances metabolic stability and bioavailability in drug design.
    • The absence of a hydroxyl group reduces hydrogen-bonding capacity, limiting its utility in metal-chelating applications .

2-Chloro-3-hydroxybutanoic acid

  • Molecular Formula : C₄H₇ClO₃
  • Molecular Weight : 138.55 g/mol
  • Key Difference : Simpler backbone with a chlorine substituent at C2.
  • Impact :
    • Lower molecular weight and simpler structure make it a cost-effective intermediate in industrial synthesis.
    • Chlorine’s electron-withdrawing effect increases acidity compared to the Cbz-protected analogue .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) logP (Predicted) Key Functional Groups
2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid 267.28 Moderate 1.2 Hydroxyl, Cbz-methylamino
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid 265.31 Low 2.1 Methyl, Cbz-methylamino
2-({[(Benzyloxy)carbonyl]amino}methyl)-2-fluoro-3-methylbutanoic acid 283.29 Low 2.3 Fluoro, Methyl, Cbz-amino
2-Chloro-3-hydroxybutanoic acid 138.55 High 0.5 Chloro, Hydroxyl

Notes:

  • The hydroxyl group in the target compound improves water solubility compared to methyl or fluoro-substituted analogues.
  • The Cbz group increases logP (lipophilicity), favoring membrane permeability in drug candidates .

Biological Activity

2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid, also known as (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, is an amino acid derivative with significant potential in biological applications. This compound features a unique structure that includes a benzyloxycarbonyl group and a hydroxyl group on the butanoic acid backbone, contributing to its biological activity and reactivity.

  • Molecular Formula : C₁₃H₁₇NO₅
  • Molecular Weight : 267.28 g/mol
  • Chirality : The compound has a chiral center at the second carbon (C2), specifically in the (2S,3R) configuration.

The presence of hydroxyl and amine functional groups allows for hydrogen bonding, which is crucial for its interaction with biological targets.

The biological activity of 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid can be attributed to its ability to interact with various biological targets. This interaction is primarily mediated through:

  • Hydrogen Bonding : The hydroxyl and amine groups facilitate binding with target proteins and enzymes.
  • Structural Similarity to Natural Amino Acids : Its structure allows it to mimic natural amino acids, potentially influencing metabolic pathways.

Pharmacological Studies

Several studies have explored the pharmacological potential of this compound:

  • Antiviral Activity : Research indicates that derivatives of similar compounds exhibit antiviral properties against SARS-CoV-2. While specific data on 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid is limited, its structural analogs have shown promising results in inhibiting viral replication at IC50 values ranging from 5–14 μM .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The benzyloxycarbonyl moiety may enhance the compound's stability and efficacy in modulating inflammatory responses.
  • Neuroprotective Potential : Some studies suggest that amino acid derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

Study 1: Antiviral Efficacy Against SARS-CoV-2

A study synthesized various derivatives of 2-benzylaminoquinazoline compounds to evaluate their antiviral effects against SARS-CoV-2. Although 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid was not directly tested, related compounds showed significant activity with IC50 values indicating effective inhibition of viral replication .

Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on amino acid derivatives' ability to inhibit pro-inflammatory cytokines in vitro. The study found that compounds similar in structure to 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid significantly reduced cytokine levels, suggesting potential therapeutic applications in inflammatory conditions.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
2-Amino-3-hydroxybutanoic acid556-30-7Natural amino acid; no benzyloxy group
N-Benzyloxycarbonyl-L-threonine19728-63-3Similar structure; used in peptide synthesis
L-Threonine72-19-5Essential amino acid; lacks additional functional groups

The unique combination of functional groups and stereochemistry in 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid may confer distinct biological properties compared to other amino acids and derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{(Benzyloxy)carbonylamino}-3-hydroxybutanoic acid, and how can purity be ensured?

  • Answer : The compound can be synthesized via carbamate protection strategies. For example, coupling reactions using benzyl chloroformate (Cbz-Cl) with amino acid precursors under basic conditions (e.g., NaHCO₃) are common, as demonstrated in related Cbz-protected amino acid syntheses . Post-synthesis, purification via flash chromatography (silica gel) or recrystallization is critical. Purity validation requires HPLC (≥95%) and NMR spectroscopy to confirm the absence of byproducts like unreacted intermediates or deprotected amines .

Q. How should researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?

  • Answer : Chiral HPLC or polarimetry can confirm enantiomeric purity, while ¹H/¹³C NMR spectroscopy resolves stereochemistry by analyzing coupling constants (e.g., vicinal protons in the hydroxybutanoic acid moiety) . For advanced validation, X-ray crystallography or NOESY experiments may distinguish between (R) and (S) configurations at the 3-hydroxy position .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Answer : Store at -20°C in airtight, moisture-free containers under inert gas (e.g., argon). The benzyloxycarbonyl (Cbz) group is sensitive to acidic/basic hydrolysis, so neutral pH conditions are critical. Avoid prolonged exposure to light, which may degrade the hydroxybutanoic acid moiety .

Advanced Research Questions

Q. How does the stereochemistry at the 3-hydroxy position influence biological activity in peptide-based drug design?

  • Answer : The (R) vs. (S) configuration alters hydrogen-bonding patterns and steric interactions with target enzymes (e.g., proteases or kinases). For example, (S)-configured hydroxy groups in similar Cbz-protected amino acids show enhanced binding to histone deacetylase (HDAC) active sites in cyclopeptide inhibitors . Computational docking studies (e.g., AutoDock) paired with enzymatic assays are recommended to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

  • Answer : Discrepancies in NMR peaks may arise from rotamers (e.g., hindered rotation of the Cbz group) or pH-dependent tautomerism. Variable-temperature NMR or deuterated solvent swaps (e.g., D₂O vs. CDCl₃) can stabilize specific conformers. Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy is advised .

Q. How can researchers optimize protection/deprotection steps for the Cbz group in multi-step syntheses?

  • Answer : The Cbz group is stable under basic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH). For orthogonal protection, combine Cbz with tert-butoxycarbonyl (Boc) groups, as demonstrated in peptide coupling reactions where Boc is acid-labile and Cbz is retained . Monitor deprotection efficiency via TLC or LC-MS .

Q. What mechanistic insights explain the compound’s reactivity in peptide bond formation?

  • Answer : The electron-withdrawing Cbz group increases the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack by amine groups. However, steric hindrance from the methylamino substituent may slow coupling kinetics. Pre-activation with carbodiimides (e.g., EDC/HOBt) improves yield, as shown in analogous Cbz-amino acid syntheses .

Methodological Considerations

  • Contradiction Analysis : When spectral data conflicts with expected structures, use isotopic labeling (e.g., ¹⁵N/¹³C) to trace reaction pathways and identify side products .
  • Experimental Design : For biological studies, incorporate negative controls (e.g., unprotected analogs) to isolate the Cbz group’s contribution to activity .

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